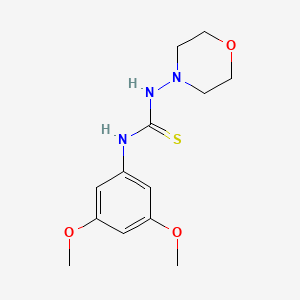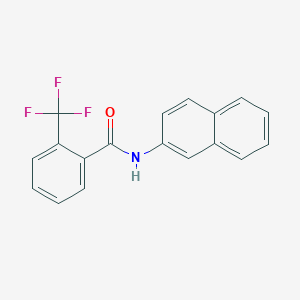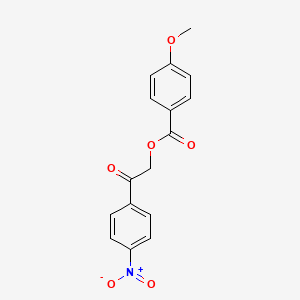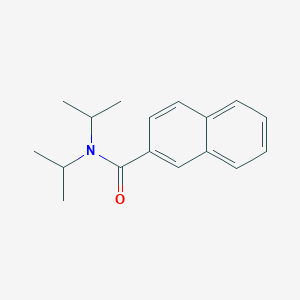![molecular formula C14H16F3N3O3 B5854202 3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5854202.png)
3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide, also known as TFB-TMA, is a chemical compound that has been gaining attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide's mechanism of action is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. The compound has been shown to increase the levels of ROS in cancer cells, leading to oxidative stress and ultimately cell death. Additionally, 3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide has been found to activate the mitochondrial pathway of apoptosis, leading to the release of cytochrome c and the activation of caspases.
Biochemical and Physiological Effects:
3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide has been found to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and selectively detect ROS in biological samples. The compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide in lab experiments is its high selectivity for ROS detection. The compound has been shown to be highly specific for detecting ROS in biological samples, making it a valuable tool for studying the role of ROS in disease development. However, one limitation of using 3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide is its potential toxicity to cells at high concentrations. Careful optimization of experimental conditions is necessary to ensure that the compound is used at non-toxic concentrations.
Zukünftige Richtungen
There are several future directions for research on 3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide, including its use as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to fully understand the compound's mechanism of action and to optimize its therapeutic potential. Additionally, 3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide's potential as a fluorescent probe for detecting ROS in biological samples could be further explored, potentially leading to the development of new diagnostic tools for various diseases.
Synthesemethoden
3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide can be synthesized using a simple one-pot reaction that involves the condensation of 3-(trifluoromethyl)benzaldehyde with 3-amino-4-methoxybutanoic acid hydrazide in the presence of acetic acid. The resulting product is then purified using column chromatography, yielding a white crystalline powder with a melting point of 152-154°C.
Wissenschaftliche Forschungsanwendungen
3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide has been found to have various scientific research applications, including its use as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases such as cancer and neurodegenerative disorders. 3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide can selectively detect ROS in biological samples, making it a valuable tool for studying the role of ROS in disease development.
Another potential application of 3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide is in the development of new drugs for the treatment of cancer. 3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. This inhibition is thought to be due to the compound's ability to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
(3E)-3-[(2-methoxyacetyl)hydrazinylidene]-N-[3-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O3/c1-9(19-20-13(22)8-23-2)6-12(21)18-11-5-3-4-10(7-11)14(15,16)17/h3-5,7H,6,8H2,1-2H3,(H,18,21)(H,20,22)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHYFULMHROUTG-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC)CC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC)/CC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[(2-methoxyacetyl)hydrazinylidene]-N-[3-(trifluoromethyl)phenyl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-benzyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5854130.png)
![ethyl 4-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5854142.png)
![1-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5854148.png)

![1-[(3,4-dimethoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5854160.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5854168.png)

![N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854207.png)



